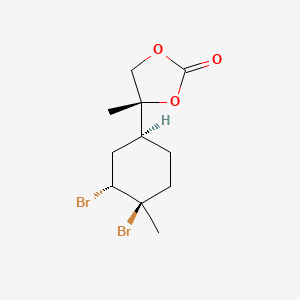
4-(3,4-Dibromo-l-1,3-dioxolan-2-one) (+)-Anymol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,4-Dibromo-l-1,3-dioxolan-2-one) (+)-Anymol is a useful research compound. Its molecular formula is C11H16Br2O3 and its molecular weight is 356.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(3,4-Dibromo-l-1,3-dioxolan-2-one) (+)-Anymol is a chemical compound notable for its unique molecular structure, which includes a dioxolan ring and bromine substituents. This compound has garnered attention for its potential biological activities, particularly in the context of organic synthesis and therapeutic applications. This article explores the biological activity of this compound, examining its reactivity, interactions with biomolecules, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C₄H₂Br₂O₃, with a molecular weight of approximately 245.85 g/mol. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₂Br₂O₃ |
| Molecular Weight | 245.85 g/mol |
| Structure | Dioxolan ring with bromine substituents |
The reactivity of this compound is attributed to its ability to interact with various nucleophiles and electrophiles. These interactions are crucial for understanding its mechanism of action in biological systems. Research indicates that the compound can form adducts with proteins and nucleic acids, influencing cellular processes.
Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity based on their substituents. For instance, the unique bromination pattern in this compound may enhance its interaction with biological targets compared to other dioxolan derivatives.
Therapeutic Potential
Research into the therapeutic applications of this compound suggests potential uses in:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Its ability to disrupt bacterial cell membranes could make it a candidate for developing new antibiotics.
- Antiviral Properties : The compound’s structural features may allow it to interfere with viral replication processes. Investigations into its efficacy against specific viruses are ongoing.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of various dioxolan derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics.
Case Study 2: Antiviral Efficacy
In another study focused on antiviral properties, this compound was tested against influenza virus strains. The compound demonstrated promising results in inhibiting viral replication in vitro. Further investigations are required to elucidate the precise mechanisms involved.
Properties
Molecular Formula |
C11H16Br2O3 |
|---|---|
Molecular Weight |
356.05 g/mol |
IUPAC Name |
(4R)-4-[(1S,3R,4R)-3,4-dibromo-4-methylcyclohexyl]-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H16Br2O3/c1-10(13)4-3-7(5-8(10)12)11(2)6-15-9(14)16-11/h7-8H,3-6H2,1-2H3/t7-,8+,10+,11-/m0/s1 |
InChI Key |
BVHSKKNAUKLEDJ-URPMGSGRSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C[C@H]1Br)[C@@]2(COC(=O)O2)C)Br |
Canonical SMILES |
CC1(CCC(CC1Br)C2(COC(=O)O2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















